1-Amino-3-bromopyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-bromopyridinium is a chemical compound with the molecular formula C5H6BrN2. It is a derivative of pyridine, where the amino group is positioned at the first carbon and the bromine atom at the third carbon of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromopyridinium can be synthesized through several methods. One common approach involves the bromination of 1-aminopyridine. The reaction typically requires a brominating agent such as liquid bromine, and the process is carried out in an organic solvent at low temperatures to control the reaction rate and minimize by-products .
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving 1-aminopyridine in an organic solvent.
- Adding liquid bromine dropwise while maintaining the temperature at 0°C.
- Gradually increasing the temperature to facilitate the reaction.
- Neutralizing the reaction mixture with a base such as sodium hydroxide.
- Extracting and purifying the product through techniques like vacuum concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-bromopyridinium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, where it acts as a substrate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts are often employed in the Heck reaction, while copper catalysts are used in Buchwald-Hartwig coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Heck reaction, the product is typically a substituted alkene, while in Buchwald-Hartwig coupling, the product is an arylamine .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-bromopyridinium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-amino-3-bromopyridinium exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar chemical properties but different positional isomerism.
3-Bromopyridine: Lacks the amino group but shares the bromine substitution at the third carbon.
Uniqueness: 1-Amino-3-bromopyridinium is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and research .
Eigenschaften
IUPAC Name |
3-bromopyridin-1-ium-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN2/c6-5-2-1-3-8(7)4-5/h1-4H,7H2/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNURPQAVYNCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.